4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone
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Overview
Description
4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone is a synthetic organic compound characterized by its unique chemical structure, which includes a pyridinone core substituted with methyl groups and a trifluoromethylphenylsulfonyl group
Scientific Research Applications
4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups often play an important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethylation often involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . This process can significantly alter the chemical properties of the molecule, potentially affecting its interaction with biological targets.
Biochemical Pathways
The trifluoromethylation process can influence a variety of biochemical pathways depending on the nature of the carbon-centered radical intermediates .
Pharmacokinetics
The trifluoromethyl group, however, is known to enhance the metabolic stability and lipophilicity of pharmaceutical compounds, which can impact their bioavailability .
Result of Action
The introduction of a trifluoromethyl group can significantly alter the biological activity of a compound .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone typically involves multiple steps, starting with the preparation of the pyridinone core. One common method involves the reaction of 4,6-dimethyl-2-pyridone with a sulfonyl chloride derivative of 3-(trifluoromethyl)phenyl. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different pyridinone derivatives.
Comparison with Similar Compounds
Similar Compounds
4,6-dimethyl-2-pyridone: The core structure without the sulfonyl and trifluoromethyl groups.
3-(trifluoromethyl)phenylsulfonyl chloride: A precursor used in the synthesis of the compound.
Other trifluoromethyl-substituted pyridinones: Compounds with similar structures but different substituents.
Uniqueness
4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone is unique due to the combination of its trifluoromethyl and sulfonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4,6-dimethyl-3-[3-(trifluoromethyl)phenyl]sulfonyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3S/c1-8-6-9(2)18-13(19)12(8)22(20,21)11-5-3-4-10(7-11)14(15,16)17/h3-7H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSQTCLKSZHWPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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